molecular formula C7H8N2 B3272392 6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 5661-00-7

6,7-dihydro-5H-cyclopenta[d]pyrimidine

Katalognummer B3272392
CAS-Nummer: 5661-00-7
Molekulargewicht: 120.15 g/mol
InChI-Schlüssel: BJUPTJXRJDXLHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine can be achieved through multicomponent reactions. For instance, the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of these derivatives. The reaction involves several steps, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination. The resulting compounds exhibit diverse structural variations and potential biological activities .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine consists of a five-membered cyclopentane ring fused to a six-membered pyrimidine ring. The compound’s empirical formula indicates seven carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The arrangement of atoms in the fused ring system determines its properties and reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its unique structure. These reactions may involve nucleophilic substitutions, cyclizations, and functional group transformations. For example, the addition of alkylating agents can lead to the formation of thioesters, which subsequently undergo aromatization to yield different end products. The specific reactions depend on the substituents and reaction conditions .

Wissenschaftliche Forschungsanwendungen

VEGFR 2 Inhibition

6,7-Dihydro-5H-cyclopenta[d]pyrimidine derivatives have been identified as novel scaffolds with significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR 2). Derivatives such as compounds 6c and 6b demonstrated potent VEGFR 2 inhibition, indicating their potential in therapeutic applications targeting this receptor (Sobhy et al., 2019).

Pharmaceutical and Antimicrobial Uses

This compound is primarily used in pharmaceutical research, specifically as a side-chain in the production of fourth-generation Cefpirome. Its applications extend to bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. The acrolein route is noted for its high yield in synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine, a closely related compound (Fu Chun, 2007).

Antibacterial and Antifungal Activity

Substituted pyrimidine derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine, obtained via one-pot three-component reactions, have been found to possess potential antibacterial and antifungal activities. These derivatives offer a convenient synthesis route and showcase promising biological activity (Tugcu & Turhan, 2018).

Antioxidant Properties

7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione have been synthesized and evaluated for antioxidant activity. The antiradical activity of these derivatives was found to significantly depend on the structure of the substituent in the thioether fragment (Kononevich et al., 2014).

Synthesis and Modification

Various derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione, involving substitutions in the aliphatic ring, have been synthesized and characterized. This research provides insights into the substitution reactions and transformations of these compounds (Papoyan et al., 2012).

Platelet Aggregation Inhibition

4-Substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines have been synthesized and shown to have inhibitory activities against collagen-induced platelet aggregation. This research contributes to the understanding of these compounds in potentially modulating platelet function (Sasaki et al., 1990).

Eigenschaften

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-5-9-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPTJXRJDXLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-dichloro-7-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation H) was reacted as described in Preparation Hr with 3-trifluoromethylpyrrolidine to afford 2-chloro-7-(4-fluorophenyl)-4-(3-(trifluoromethyl)pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (Preparation Ht) as a mixture of 4 diasteriomers. LC-MS (M+H)+=386.1. 1H NMR (500 MHz, CDCl3) δ ppm 7.05-7.11 (2H, m), 6.96 (2H, t, J=8.70 Hz), 4.14-4.20 (1H, m), 3.89-4.02 (2H, m), 3.75-3.86 (2H, m), 3.17-3.28 (1H, m), 3.06-3.16 (1H, m), 2.99 (1H, dq, J=15.95, 8.01 Hz), 2.50-2.61 (1H, m), 2.13-2.30 (2H, m), 1.95-2.06 (1H, m)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 3
6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 4
6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
6,7-dihydro-5H-cyclopenta[d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.